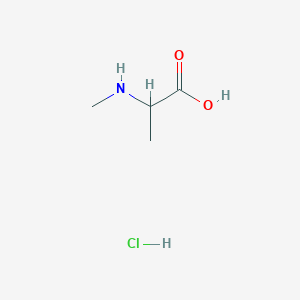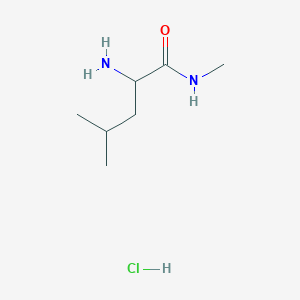
2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dioxoimidazolidin-4-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O4S . It has a molecular weight of 226.64 .
Molecular Structure Analysis
This compound contains a total of 20 bonds: 13 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 urea (-thio) derivative, and 1 imide .Applications De Recherche Scientifique
Synthesis and Biological Screening
A study involved synthesizing ethylated sulfonamides with a 1,4-benzodioxane moiety. One compound, created by reacting 1,4-benzodioxane-6-amine with ethane sulfonyl chloride, was screened for various biological activities. It showed promising results as an inhibitor of lipoxygenase and certain bacterial strains (Irshad et al., 2016).
Novel Sulfonating Agent
In another study, 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride was used as a new sulfonating agent for amines. This compound was found to be effective in sulfonating primary and secondary amines and was stable under various conditions (Sakamoto et al., 2006).
Antibacterial Agents
A series of N-substituted sulfonamides bearing benzodioxane moiety were synthesized and tested for antibacterial activity. These compounds, synthesized using a process involving sulfonyl chloride, exhibited potent antibacterial properties against various bacterial strains (Abbasi et al., 2016).
Chemiluminescence Studies
A study synthesized sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and explored their base-induced chemiluminescence. This research provides insight into the stability and light-emitting properties of these compounds, which can have implications in analytical chemistry (Watanabe et al., 2010).
Enzyme Inhibitory Potential
Research was conducted to evaluate the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. These compounds were synthesized using sulfonyl chloride and tested against α-glucosidase and acetylcholinesterase, showing substantial inhibitory activity (Abbasi et al., 2019).
Antiviral Activity
A study synthesized new sulfonamide derivatives starting from 4-chlorobenzoic acid and tested them for antiviral activity. Some of these compounds, which involved the use of sulfonyl chloride in their synthesis, showed anti-tobacco mosaic virus activity (Chen et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O4S/c6-13(11,12)2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGFOZFJXDOHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C1C(=O)NC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280253 |
Source


|
| Record name | 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5437-54-7 |
Source


|
| Record name | NSC16136 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16136 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)

![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)





![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)

